molecular formula C13H24ClN3 B1434026 N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride CAS No. 1803593-50-1

N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride

Cat. No.: B1434026
CAS No.: 1803593-50-1
M. Wt: 257.8 g/mol
InChI Key: BUGBHOFAALYMHR-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN3 and a molecular weight of 257.81 g/mol This compound is characterized by the presence of an imidazole ring, a cyclohexane ring, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride typically involves the reaction of 1H-imidazole with 3-chloro-2-methylpropylamine, followed by the addition of cyclohexanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, in antifungal research, the compound targets the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membranes.

Comparison with Similar Compounds

N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride can be compared with other imidazole-containing compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexane ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(3-imidazol-1-yl-2-methylpropyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.ClH/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13;/h7-8,11-13,15H,2-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGBHOFAALYMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)CN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-50-1
Record name 1H-Imidazole-1-propanamine, N-cyclohexyl-β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803593-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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